molecular formula C24H24N4O3 B11384954 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11384954
M. Wt: 416.5 g/mol
InChI Key: UZJPPUFNOCVTEC-PKNBQFBNSA-N
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Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, an oxazole ring, and a piperazine moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxyphenethyl alcohol

Uniqueness

What sets 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE apart from similar compounds is its combination of functional groups and structural complexity. This unique arrangement allows for specific interactions and applications that may not be possible with simpler analogs.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H24N4O3/c1-29-21-10-8-18(16-22(21)30-2)9-11-23-26-20(17-25)24(31-23)28-14-12-27(13-15-28)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b11-9+

InChI Key

UZJPPUFNOCVTEC-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N)OC

Origin of Product

United States

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